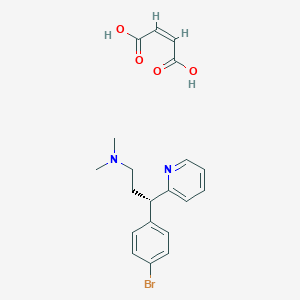

Dexbrompheniramine maleate

描述

Dexbrompheniramine maleate is an antihistamine agent used for the treatment of allergic conditions such as hay fever and urticaria . It is the pharmacologically active dextrorotatory isomer of brompheniramine . This compound belongs to the alkylamine class of antihistamines and is known for its effectiveness in providing temporary relief from symptoms like sneezing, watery and itchy eyes, and runny nose due to upper respiratory allergies .

准备方法

合成路线和反应条件

马来酸右溴苯胺的合成涉及将外消旋溴苯胺拆分为其对映异构体。 然后将(S)-(+)-对映异构体与马来酸反应形成马来酸盐 . 反应通常包括以下步骤:

外消旋溴苯胺的拆分: 此步骤将外消旋混合物拆分为其单独的对映异构体。

马来酸盐的形成: (S)-(+)-对映异构体在受控条件下与马来酸反应形成马来酸右溴苯胺.

工业生产方法

马来酸右溴苯胺的工业生产遵循类似的合成路线,但规模更大。 该工艺涉及使用高纯度试剂和受控反应条件,以确保最终产品的质量和产量一致 .

化学反应分析

反应类型

马来酸右溴苯胺会经历几种类型的化学反应,包括:

氧化: 这种反应涉及向化合物中添加氧或从化合物中去除氢。

还原: 这种反应涉及向化合物中添加氢或从化合物中去除氧。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂 . 这些反应通常在受控温度和压力条件下进行,以确保预期结果 .

形成的主要产物

这些反应形成的主要产物取决于具体的反应类型和所用试剂。 例如,氧化反应可能生成马来酸右溴苯胺的氧化衍生物,而取代反应可能导致形成具有不同官能团的新化合物 .

科学研究应用

Overview and Mechanism of Action

Dexbrompheniramine maleate is an H1 receptor antagonist that provides relief from allergic symptoms such as sneezing, itching, and runny nose. It works by competitively binding to histamine H1 receptors, thereby inhibiting the effects of histamine released during allergic reactions. This mechanism is crucial for alleviating upper respiratory symptoms associated with allergies and colds .

Allergy Treatment

Indications:

- Seasonal allergic rhinitis (hay fever)

- Urticaria (hives)

- Allergic conjunctivitis

Dexbrompheniramine is commonly prescribed for managing symptoms associated with these conditions. It has been shown to effectively reduce nasal congestion, sneezing, and ocular symptoms in patients suffering from allergies .

Chronic Cough Management

Recent studies have highlighted the effectiveness of Dexbrompheniramine in treating chronic cough. A study involving 76 patients with intractable cough showed that 63% experienced significant improvement after four weeks of treatment with Dexbrompheniramine . The drug's ability to inhibit the TRPV1 receptor, which is implicated in cough reflex mechanisms, suggests its potential as a therapeutic agent for chronic cough management .

Pediatric Use

Dexbrompheniramine is also utilized in pediatric populations for treating allergy symptoms. A clinical trial evaluated a syrup formulation containing Dexbrompheniramine and pseudoephedrine sulfate in children with seasonal rhinitis. The results indicated significant symptom relief over a 14-day treatment period .

Data Tables

| Application Area | Specific Conditions | Study Findings |

|---|---|---|

| Allergy Treatment | Seasonal Allergic Rhinitis | Effective relief from sneezing and nasal congestion |

| Chronic Cough Management | Intractable Cough | 63% improvement in cough symptoms after treatment |

| Pediatric Use | Seasonal Allergic Rhinitis | Significant symptom relief in children |

Case Studies

- Chronic Cough Case Study : A clinical trial at Hull Cough Clinic involved 76 patients with chronic cough treated with Dexbrompheniramine. The mean visual analogue cough score decreased significantly from 7.63 to 4.82 after four weeks of treatment (p < 0.001), demonstrating its effectiveness in this patient population .

- Pediatric Allergy Case Study : In a study involving children aged 2-12 years with seasonal allergic rhinitis, administration of a combination syrup containing Dexbrompheniramine resulted in notable symptom improvement over two weeks, highlighting its safety and efficacy in pediatric care .

作用机制

马来酸右溴苯胺通过与组胺 H1 受体竞争性结合发挥其作用 . 这种结合阻止组胺与受体相互作用,从而阻断内源性组胺的作用。 因此,该化合物可暂时缓解组胺引起的负面症状,如瘙痒、血管扩张和血管通透性增加 .

相似化合物的比较

生物活性

Dexbrompheniramine maleate is a second-generation antihistamine primarily used for the relief of allergic symptoms such as hay fever and urticaria. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, clinical implications, and adverse effects, supported by relevant data tables and case studies.

This compound functions as a histamine H1 receptor antagonist , which means it competes with histamine for binding to H1 receptors located on various effector cells throughout the body. By blocking these receptors, it effectively alleviates symptoms associated with allergic reactions, such as sneezing, itching, and nasal congestion.

- Competitive Binding : Dexbrompheniramine binds to the H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, preventing histamine from exerting its effects .

- Inverse Agonist Activity : Unlike some antihistamines that merely block receptor activation, dexbrompheniramine acts as an inverse agonist, reducing the baseline activity of the H1 receptor .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:

| Parameter | Value |

|---|---|

| Absorption | Well absorbed from the GI tract |

| Bioavailability | Not explicitly characterized |

| Half-life | Approximately 25 hours |

| Metabolism | Hepatic (via cytochrome P-450) |

| Elimination | Primarily renal |

Dexbrompheniramine is typically administered orally, with peak plasma concentrations occurring within 2 to 5 hours post-ingestion .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of dexbrompheniramine in treating allergic conditions. For instance:

- A study indicated that patients experienced significant relief from allergy symptoms within hours of administration, with effects lasting up to 24 hours .

- In a comparative study involving multiple antihistamines, dexbrompheniramine was noted for its rapid onset and prolonged duration of action compared to first-generation antihistamines .

Adverse Effects

While dexbrompheniramine is generally well-tolerated, it can cause side effects:

- Common Effects : Drowsiness, dry mouth, dizziness.

- Serious Reactions : There are rare reports of cutaneous reactions such as erythematous maculopapular rashes following ingestion .

The incidence of side effects tends to be lower compared to first-generation antihistamines due to its selective action on H1 receptors and reduced penetration into the central nervous system.

Case Studies

- Cutaneous Reaction : A notable case involved a patient who developed a bright erythematous maculopapular rash after taking this compound. This reaction was confirmed upon subsequent exposure to pseudoephedrine alone without any adverse response .

- Performance Impairment Study : Research assessing the impact of dexbrompheniramine on cognitive function indicated that while it may cause some impairment in motor performance shortly after administration, this effect was less pronounced than that observed with first-generation antihistamines .

属性

IUPAC Name |

(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGKFVAASLQVBO-DASCVMRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047818 | |

| Record name | Dexbrompheniramine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2391-03-9 | |

| Record name | (+)-Brompheniramine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2391-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexbrompheniramine maleate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexbrompheniramine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXBROMPHENIRAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPA9UT29BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。